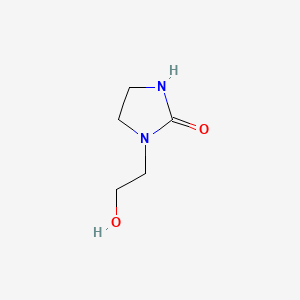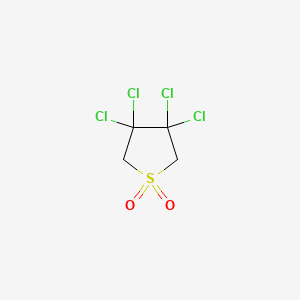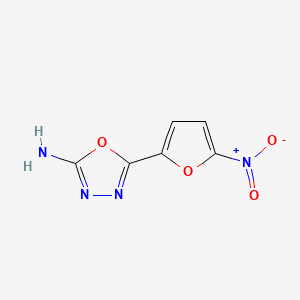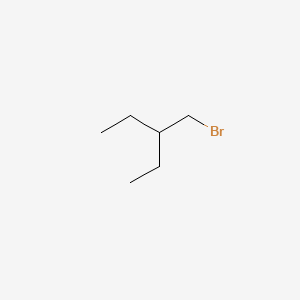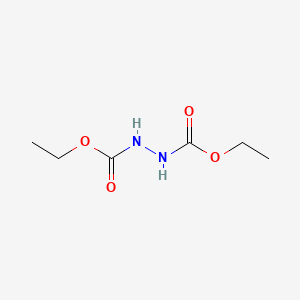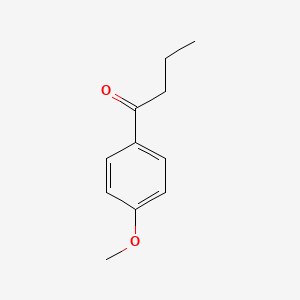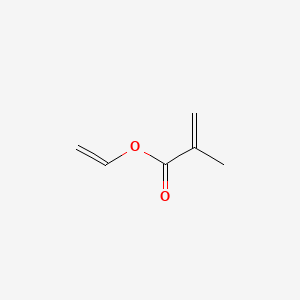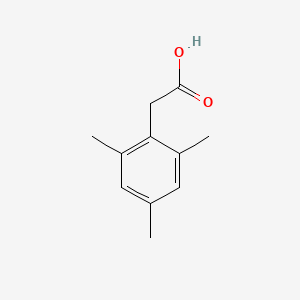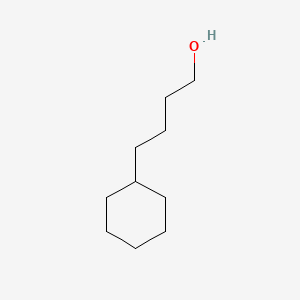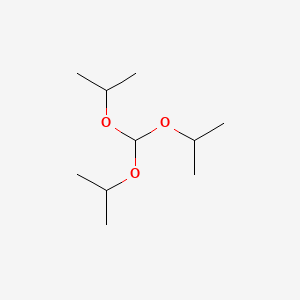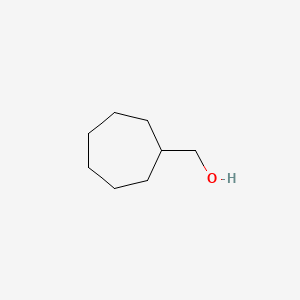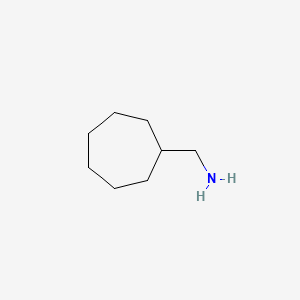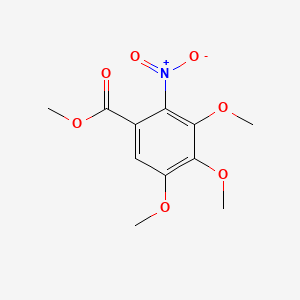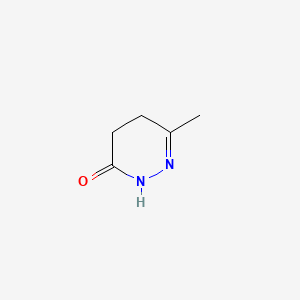
1-(2,3-Dimethylphenyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)piperidin-4-one is a chemical compound with the CAS Number: 938458-78-7 and a molecular weight of 203.281. It is a solid substance at room temperature1.
Synthesis Analysis
While specific synthesis methods for 1-(2,3-Dimethylphenyl)piperidin-4-one are not readily available, piperidine derivatives, in general, have been synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.Molecular Structure Analysis
The molecular structure of 1-(2,3-Dimethylphenyl)piperidin-4-one consists of a piperidin-4-one ring attached to a 2,3-dimethylphenyl group1. The InChI code for this compound is also available1.
Chemical Reactions Analysis
Specific chemical reactions involving 1-(2,3-Dimethylphenyl)piperidin-4-one are not readily available. However, piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones2.Physical And Chemical Properties Analysis
1-(2,3-Dimethylphenyl)piperidin-4-one is a solid substance at room temperature with a molecular weight of 203.281. It has a purity of 95%1.科学的研究の応用
Chemical Synthesis and Characterization
1-(2,3-Dimethylphenyl)piperidin-4-one derivatives have been synthesized and characterized through various techniques, such as IR, NMR, and mass spectroscopy. These compounds exhibit interesting conformational preferences, including chair and distorted boat conformations, influenced by acyl group modifications. The study of their conformation provides insight into the structural aspects that might affect their biological activity and interaction with biomolecules (Mohanraj & Ponnuswamy, 2017).
Antimicrobial and Antioxidant Activities
Research on 1-(2,3-Dimethylphenyl)piperidin-4-one derivatives has also explored their potential antimicrobial and antioxidant properties. These compounds have shown effectiveness against bacterial strains like Pseudomonas sp. and Salmonella sp., as well as significant antioxidant activities measured by various assays. This highlights their potential as therapeutic agents with antimicrobial and antioxidative benefits (Mohanraj & Ponnuswamy, 2017).
Molecular Docking Studies
Molecular docking studies of these compounds have been conducted to understand their interaction with target proteins, such as CHK1. This approach helps in predicting the binding efficiency and specificity of these compounds towards certain proteins, offering a basis for drug design and development processes (Mohanraj & Ponnuswamy, 2017).
Nonlinear Optical Properties
The nonlinear optical properties of piperidine derivatives, including those with 1-(2,3-Dimethylphenyl)piperidin-4-one structure, have been a subject of study. These materials are crucial for applications in fiber optic communications and optical signal processing, showcasing the versatility of these compounds beyond biological activities (Tamer, 2016).
Green Synthesis Approaches
Innovative green chemistry approaches have been applied to the synthesis of piperidin-4-one derivatives, utilizing environmentally friendly solvents. This not only enhances the sustainability of chemical synthesis but also opens new avenues for the development of piperidine-based compounds with potential industrial and pharmaceutical applications (Hemalatha & Ilangeswaran, 2020).
Safety And Hazards
The safety data sheet for 1-(2,3-Dimethylphenyl)piperidin-4-one is available1. It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection3.
将来の方向性
While specific future directions for 1-(2,3-Dimethylphenyl)piperidin-4-one are not readily available, piperidine derivatives, in general, are a significant area of research in the pharmaceutical industry2. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-4-3-5-13(11(10)2)14-8-6-12(15)7-9-14/h3-5H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJVIJIPTFNWDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCC(=O)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640963 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)piperidin-4-one | |
CAS RN |
938458-78-7 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

